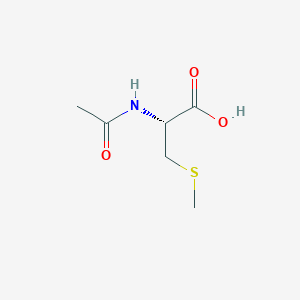

N-Acetyl-S-methyl-L-cysteine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-acetamido-3-methylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S/c1-4(8)7-5(3-11-2)6(9)10/h5H,3H2,1-2H3,(H,7,8)(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYGLCORNOFFGTB-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40937189 | |

| Record name | N-(1-Hydroxyethylidene)-S-methylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16637-59-5 | |

| Record name | L-Cysteine, N-acetyl-S-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016637595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Hydroxyethylidene)-S-methylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of N-Acetyl-S-methyl-L-cysteine for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of N-Acetyl-S-methyl-L-cysteine, a key metabolite in the mercapturic acid pathway. This document is intended to serve as a valuable resource for researchers in drug metabolism, toxicology, and related fields.

Introduction

This compound is the S-methyl derivative of N-acetyl-L-cysteine (NAC) and serves as a human urinary metabolite and a xenobiotic metabolite.[1] It is a crucial molecule in the study of the mercapturic acid pathway, a major route for the biotransformation and detoxification of a wide array of electrophilic compounds.[2][3][4] Understanding the synthesis and purification of this compound is essential for its use as an analytical standard and for conducting in-depth research into xenobiotic metabolism.

Chemical Synthesis of this compound

The primary route for the synthesis of this compound involves the N-acetylation of S-methyl-L-cysteine.

Experimental Protocol: N-acetylation of S-methyl-L-cysteine

This protocol is adapted from established methods for the N-acetylation of amino acids.

Materials:

-

S-methyl-L-cysteine

-

1 N Sodium hydroxide solution

-

Acetic anhydride

-

6 N Hydrochloric acid

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Dissolve 13.5 g (100 mmol) of S-methyl-L-cysteine in 210 ml of 1 N sodium hydroxide solution.

-

Cool the solution in an ice bath.

-

Add 10.4 ml (110 mmol) of acetic anhydride dropwise to the cooled solution while stirring.

-

Allow the mixture to stir at room temperature for 2.0 hours.

-

Acidify the reaction mixture to a pH of 1.0 with 6 N hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Dry the organic extract over anhydrous magnesium sulfate.

-

Concentrate the solution in vacuo to yield this compound as an oil.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | S-methyl-L-cysteine | PrepChem.com |

| Yield | 89.6% | PrepChem.com |

| Product Form | Oil | PrepChem.com |

Purification of this compound

Purification of the synthesized this compound is critical to remove unreacted starting materials, byproducts, and residual solvents. Common purification techniques include recrystallization and column chromatography.

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds. The choice of solvent is crucial for successful recrystallization.

General Experimental Protocol for Recrystallization:

-

Solvent Selection: Test the solubility of the crude this compound in various solvents at both room temperature and the solvent's boiling point. A suitable solvent will dissolve the compound when hot but not when cold. Common solvent systems for similar compounds include methanol/water, acetone/water, and ethyl acetate/heptane.[5]

-

Dissolution: Dissolve the crude product in the minimum amount of the hot recrystallization solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the crystals under vacuum to remove residual solvent.

Potential Recrystallization Solvents:

| Solvent System | Rationale |

| Methanol / Water | This compound is likely soluble in methanol and less soluble in water. |

| Ethyl Acetate / Heptane | Ethyl acetate can dissolve the compound, while heptane acts as an anti-solvent to induce precipitation. |

| Acetone / Water | Similar to the methanol/water system, leveraging differential solubility. |

Column Chromatography

Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase.

General Experimental Protocol for Column Chromatography:

-

Stationary Phase Selection: Silica gel is a common stationary phase for the purification of polar organic molecules like this compound.

-

Mobile Phase Selection: A mixture of a polar and a non-polar solvent is typically used. The polarity of the mobile phase is optimized to achieve good separation. A common mobile phase for similar compounds could be a gradient of methanol in dichloromethane or ethyl acetate in hexanes.

-

Column Packing: Prepare a slurry of the stationary phase in the initial mobile phase and pack it into a glass column.

-

Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the top of the column.

-

Elution: Pass the mobile phase through the column to elute the compounds. Collect fractions and analyze them for the presence of the desired product.

-

Analysis of Fractions: Use techniques like Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Typical Column Chromatography Parameters:

| Parameter | Description |

| Stationary Phase | Silica Gel 60 (230-400 mesh) |

| Mobile Phase | Gradient of Methanol in Ethyl Acetate |

| Detection | TLC with a suitable stain (e.g., potassium permanganate) |

Characterization of this compound

The identity and purity of the synthesized and purified this compound should be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR should be performed.

Expected ¹H NMR Spectral Data (in D₂O):

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| -CH₃ (acetyl) | ~2.0 | Singlet |

| -S-CH₃ | ~2.1 | Singlet |

| -CH₂- | ~2.9-3.2 | Doublet of doublets |

| α-CH | ~4.4-4.6 | Doublet of doublets |

Expected ¹³C NMR Spectral Data:

| Carbon | Expected Chemical Shift (ppm) |

| -CH₃ (acetyl) | ~22 |

| -S-CH₃ | ~15 |

| -CH₂- | ~35 |

| α-CH | ~53 |

| C=O (amide) | ~173 |

| C=O (acid) | ~175 |

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the compound. A reverse-phase HPLC method is commonly employed for polar analytes.

Typical HPLC Method Parameters:

| Parameter | Description | Reference |

| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) | [8] |

| Mobile Phase | A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) | [8] |

| Flow Rate | 1.0 mL/min | [8] |

| Detection | UV at 210-220 nm | [8] |

| Injection Volume | 10-20 µL | [8] |

Purity Assessment Data:

| Technique | Expected Purity |

| HPLC | >98% |

Signaling Pathways and Experimental Workflows

This compound is a key player in the mercapturic acid pathway, which is a fundamental process for the detoxification of xenobiotics.

The Mercapturic Acid Pathway

This pathway involves the conjugation of electrophilic compounds with glutathione (GSH), followed by a series of enzymatic reactions that ultimately lead to the formation and excretion of mercapturic acids.

Caption: The Mercapturic Acid Pathway for Xenobiotic Detoxification.

Experimental Workflow for Studying Xenobiotic Metabolism

This workflow outlines the steps to investigate the metabolism of a xenobiotic compound and identify its mercapturic acid metabolites.

Caption: Workflow for Xenobiotic Metabolism and Mercapturic Acid Analysis.

Conclusion

This technical guide provides a detailed framework for the synthesis, purification, and characterization of this compound. The provided protocols and data, though in some cases adapted from closely related compounds, offer a solid foundation for researchers to produce and utilize this important metabolite in their studies of xenobiotic metabolism and toxicology. The diagrams of the mercapturic acid pathway and the experimental workflow serve as valuable visual aids for understanding the broader context of this compound's significance in biomedical research.

References

- 1. This compound | C6H11NO3S | CID 13893975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The mercapturic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mercapturic acid - Wikipedia [en.wikipedia.org]

- 4. Drug metabolism - Wikipedia [en.wikipedia.org]

- 5. reddit.com [reddit.com]

- 6. N-Acetyl-L-Cysteine | C5H9NO3S | CID 12035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-Acetyl-L-cysteine(616-91-1) 1H NMR [m.chemicalbook.com]

- 8. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]

N-Acetyl-S-methyl-L-cysteine: A Technical Guide on its Biological Properties and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific inquiry into the specific biological properties of N-Acetyl-S-methyl-L-cysteine is in its nascent stages. Consequently, this document leverages available data on its precursor, S-methyl-L-cysteine (SMC), and the structurally similar, extensively researched compound, N-Acetylcysteine (NAC), to provide a comprehensive overview of its potential characteristics and mechanisms of action. Direct experimental data on this compound is limited, and this guide will clearly delineate between established findings for related compounds and the hypothesized properties of the title molecule.

Introduction

This compound is an N-acetylated derivative of the naturally occurring amino acid S-methyl-L-cysteine. Its structure is analogous to N-Acetylcysteine (NAC), a widely used therapeutic agent known for its mucolytic, antioxidant, and anti-inflammatory properties. The primary distinction lies in the methylation of the sulfur atom in this compound. This structural modification may influence its pharmacokinetic profile, metabolic fate, and biological activity. This technical guide aims to consolidate the current understanding of this compound, drawing from studies on its metabolic precursor and its close structural analog, to inform future research and drug development efforts.

Synthesis and Metabolism

Synthesis

A straightforward method for the synthesis of this compound involves the acetylation of S-methyl-L-cysteine.

Experimental Protocol: Synthesis of this compound [1]

-

Materials: S-methyl-L-cysteine, 1 N Sodium Hydroxide solution, Acetic Anhydride, 6 N Hydrochloric Acid, Ethyl Acetate, Anhydrous Magnesium Sulfate.

-

Procedure:

-

Dissolve 13.5 g (100 mmol) of S-methyl-L-cysteine in 210 ml of 1 N sodium hydroxide solution and cool the solution in an ice bath.

-

Add 10.4 ml (110 mmol) of acetic anhydride dropwise to the cooled solution.

-

Allow the mixture to stir at room temperature for 2.0 hours.

-

Acidify the reaction mixture to a pH of 1.0 with 6 N hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Dry the ethyl acetate extract over anhydrous magnesium sulfate.

-

Concentrate the solution in vacuo to yield this compound as an oil. This protocol reports a yield of 89.6%[1].

-

Metabolism

This compound has been identified as a metabolite of S-methyl-L-cysteine (SMC) in humans[2]. The metabolism of SMC involves several pathways, including S-oxidation, deamination, and N-acetylation[2]. However, studies in rats and dogs suggest that SMC undergoes limited N-acetylation in vivo compared to other cysteine derivatives[3]. The same research indicated that liver and kidney S9 fractions have considerably higher activities for the deacetylation of N-acetyl-SMC, suggesting a potential for rapid conversion back to SMC[3].

Logical Relationship: Metabolism of S-methyl-L-cysteine

Caption: Metabolic pathways of S-methyl-L-cysteine, including its conversion to this compound.

Biological Properties (Inferred from S-methyl-L-cysteine and N-Acetylcysteine)

Antioxidant Properties

A comparative study on acetamiprid-induced oxidative stress in rats demonstrated that both NAC and SMC have potent antioxidant protective effects[4]. Both compounds were able to ameliorate lipid peroxidation and restore glutathione (GSH) content and the antioxidant enzyme system[4].

Table 1: Comparative Antioxidant Effects of NAC and SMC on Acetamiprid-Induced Oxidative Stress in Rat Liver [4]

| Parameter | Control | Acetamiprid (ACP) | ACP + SMC (100 mg/kg) | ACP + NAC (160 mg/kg) |

| Total Antioxidant Capacity (µM/g tissue) | 98.61 ± 10.18 | 42.56 ± 5.60 | Significantly improved (P=0.002 vs control) | Significantly improved (P=0.043 vs control) |

| Malondialdehyde (MDA) (nmol/mg tissue) | Not specified | Significantly increased | Significantly ameliorated | Significantly ameliorated |

| Glutathione (GSH) (µM/g tissue) | Not specified | Significantly decreased | Significantly ameliorated | Significantly ameliorated |

NAC is a well-established antioxidant that acts as a precursor for glutathione synthesis and as a direct scavenger of reactive oxygen species (ROS)[5][6].

Signaling Pathway: N-Acetylcysteine's Role in Glutathione Synthesis

Caption: N-Acetylcysteine acts as a precursor for L-cysteine in the synthesis of glutathione.

Anti-inflammatory Properties

While direct evidence for this compound is lacking, NAC exhibits significant anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway[7][8]. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α. NAC has been shown to suppress the activation of IκB kinases (IKK), which are crucial for the activation of NF-κB[9].

Table 2: Effect of N-Acetylcysteine on Pro-inflammatory Cytokine Production

| Cell Type/Model | Stimulant | NAC Concentration | Effect on Cytokines | Reference |

| Human Bronchial Epithelial Cells | Silica | Not specified | Reduced NF-κB activation | [7] |

| Human Peripheral Blood Mononuclear Cells | Anti-CD3/PHA | 5 mM | Upregulated IL-1β, IL-5, IFN-γ; Downregulated IL-10 | [10][11] |

| MC3T3-E1 Cells | LPS | 1 mmol/l | Inhibited IL-6 synthesis via NF-κB pathway | [12] |

| Sepsis Patients | - | Intravenous infusion | Decreased NF-κB activation and IL-8 levels | [13] |

| LPS-stimulated Macrophages | LPS | High dose (>10mM) | Inhibited pro-inflammatory cytokines | [14][15] |

| LPS-stimulated Macrophages | LPS | Low dose (2.5mM) | Increased IL-12 expression | [14] |

Signaling Pathway: Inhibition of NF-κB by N-Acetylcysteine

Caption: N-Acetylcysteine inhibits the NF-κB pathway by suppressing IKK activation, preventing pro-inflammatory gene expression.

Mucolytic Properties

NAC is a well-known mucolytic agent that works by breaking the disulfide bonds in mucus glycoproteins, thereby reducing the viscosity of mucus[16][17]. This action is attributed to the free sulfhydryl group in the cysteine moiety. Given that this compound lacks a free sulfhydryl group due to methylation, it is unlikely to possess direct mucolytic activity through this mechanism. However, if it is metabolized in vivo to a compound with a free thiol group, it could indirectly contribute to mucolysis.

Pharmacokinetics

There is limited pharmacokinetic data specifically for this compound. The parent compound, S-methyl-L-cysteine (SMC), has been shown to be well-absorbed in rats and dogs with high bioavailability (88-100%) and a long elimination half-life (>5 hours) in dogs, attributed to extensive renal reabsorption[3].

Table 3: Pharmacokinetic Parameters of S-methyl-L-cysteine (SMC) and N-Acetylcysteine (NAC)

| Compound | Species | Dose | Bioavailability | Tmax | Cmax | t1/2 | Reference |

| SMC | Rat, Dog | 2-5 mg/kg | 88-100% | - | - | >5 h (dog) | [3] |

| NAC | Human | 200-400 mg (oral) | 6-10% | 1-2 h | 0.35-4 mg/L | 6.25 h | [7][13][18] |

| NAC | Human | 600 mg (oral) | - | ~1.0 h | - | 15.4-18.7 h | [19][20] |

Experimental Protocols

General Protocol for Assessing In Vitro Antioxidant Activity (Adaptable for this compound)

This protocol is based on methods used to assess the antioxidant effects of NAC on cultured cells.

-

Cell Culture: Culture a relevant cell line (e.g., HepG2 human liver carcinoma cells) in appropriate media.

-

Induction of Oxidative Stress: Expose cells to an oxidizing agent (e.g., hydrogen peroxide, or a toxicant like lead nitrate)[21].

-

Treatment: Co-treat cells with varying concentrations of this compound.

-

Assessment of Oxidative Stress Markers:

-

Cell Viability Assay: Determine cell viability using an MTT assay to assess the cytoprotective effect of the compound[21].

Experimental Workflow: In Vitro Antioxidant Assay

Caption: A general workflow for assessing the in vitro antioxidant activity of a test compound.

General Protocol for Assessing In Vitro Anti-inflammatory Activity (Adaptable for this compound)

This protocol is based on methods used to evaluate the anti-inflammatory effects of NAC on macrophages.

-

Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in appropriate media.

-

Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS)[14][15].

-

Treatment: Pre-treat or co-treat the cells with various concentrations of this compound.

-

Measurement of Inflammatory Markers:

-

Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant using ELISA[10][11].

-

NF-κB Activation: Analyze the activation and nuclear translocation of NF-κB using Western blotting for phosphorylated IKK and IκB, and immunofluorescence or nuclear fractionation followed by Western blotting for NF-κB subunits[12].

-

Future Research Directions

The current body of scientific literature highlights a significant gap in our understanding of the biological properties of this compound. While its synthesis is established and its presence as a metabolite is noted, direct experimental evidence of its bioactivity is lacking. Future research should focus on:

-

Direct Quantification of Biological Activities: Conducting in vitro assays to directly measure the antioxidant, anti-inflammatory, and potential mucolytic properties of this compound.

-

Comparative Studies: Performing head-to-head comparisons with NAC to determine the relative potency and efficacy of the S-methylated analog.

-

Mechanism of Action Studies: Investigating the effects of this compound on key signaling pathways, such as the NF-κB and glutathione synthesis pathways.

-

In Vivo Pharmacokinetics and Efficacy: Characterizing the pharmacokinetic profile of orally and intravenously administered this compound and evaluating its efficacy in animal models of diseases characterized by oxidative stress and inflammation.

A thorough investigation of this compound is warranted to determine if this compound holds therapeutic potential similar to or distinct from its well-studied analog, NAC.

References

- 1. prepchem.com [prepchem.com]

- 2. oncotarget.com [oncotarget.com]

- 3. Pharmacokinetics and N-acetylation metabolism of S-methyl-l-cysteine and trans-S-1-propenyl-l-cysteine in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antioxidant, histopathological and biochemical outcomes of short-term exposure to acetamiprid in liver and brain of rat: The protective role of N-acetylcysteine and S-methylcysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Topical N-acetylcysteine accelerates wound healing in vitro and in vivo via the PKC/Stat3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Anti-inflammatory efficacy of N-acetylcysteine and therapeutic usefulness] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical pharmacokinetics of N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-acetylcysteine-loaded electrospun mats improve wound healing in mice and human fibroblast proliferation in vitro: A potential application of nanotechnology in wound care [ijbms.mums.ac.ir]

- 9. N-acetylcysteine suppresses TNF-induced NF-kappaB activation through inhibition of IkappaB kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of N-acetyl-L-cysteine on Cytokine Production by Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. "Effect of N-acetyl-L-cysteine on Cytokine Production by Human Peripher" by Ahmed Al-Shukaili, Suad Al-Abri et al. [mjournal.squ.edu.om]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Long-Time Treatment by Low-Dose N-Acetyl-L-Cysteine Enhances Proinflammatory Cytokine Expressions in LPS-Stimulated Macrophages | PLOS One [journals.plos.org]

- 15. Long-Time Treatment by Low-Dose N-Acetyl-L-Cysteine Enhances Proinflammatory Cytokine Expressions in LPS-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 16. N-acetyl-L-cysteine increases MnSOD activity and enhances the recruitment of quiescent human fibroblasts to the proliferation cycle during wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Impact of N-Acetylcysteine on Mucus Hypersecretion in the Airways: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. [PDF] Topical N-Acetylcysteine Accelerates Wound Healing in Vitro and in Vivo via the PKC/Stat3 Pathway | Semantic Scholar [semanticscholar.org]

- 19. Pharmacokinetics and Safety of Single and Multiple Doses of Oral N-Acetylcysteine in Healthy Chinese and Caucasian Volunteers: An Open-Label, Phase I Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pharmacokinetics and Safety of Single and Multiple Doses of Oral N-Acetylcysteine in Healthy Chinese and Caucasian Volunteers: An Open-Label, Phase I Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]

N-Acetyl-S-methyl-L-cysteine: A Potential Biomarker at the Crossroads of Metabolism and Oxidative Stress

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Acetyl-S-methyl-L-cysteine (NASMLC) is an S-methylated derivative of N-acetyl-L-cysteine (NAC) that has emerged as a potential, albeit understudied, biomarker. As a product of xenobiotic metabolism and a constituent of the mercapturic acid pathway, its presence and concentration in biological fluids may offer insights into metabolic pathways, exposure to certain compounds, and conditions associated with oxidative stress. This technical guide provides a comprehensive overview of the current understanding of NASMLC, including its metabolic origins, analytical methodologies for its detection, and its potential utility as a biomarker in various disease contexts. While research directly focused on NASMLC is limited, this guide draws upon the extensive knowledge of its parent compounds, S-methyl-L-cysteine and NAC, to build a framework for future investigation.

Introduction

This compound is a sulfur-containing amino acid derivative. It is recognized as a human urinary and xenobiotic metabolite. Structurally, it is the S-methyl derivative of the well-known antioxidant and mucolytic agent, N-acetyl-L-cysteine (NAC). The interest in NASMLC as a potential biomarker stems from its position within key metabolic and detoxification pathways. Its formation is linked to the metabolism of S-methyl-L-cysteine (SMC), a compound found in some dietary sources and also formed endogenously. This guide will delve into the metabolic pathways, analytical techniques, and the nascent exploration of NASMLC's role as a biomarker.

Metabolism and Biosynthesis

The primary route for the formation of this compound is through the metabolism of S-methyl-L-cysteine (SMC). This metabolic process involves two key enzymatic steps: S-oxidation and N-acetylation. Studies in humans have shown that after oral administration of radiolabelled SMC, a significant portion is excreted in the urine, with metabolism occurring through these pathways.

While the specific enzymes responsible for the N-acetylation of SMC to NASMLC in humans have not been definitively characterized, N-acetyltransferases (NATs) are the likely candidates. These enzymes are responsible for the acetylation of various xenobiotics and endogenous compounds. In animal models, however, it has been observed that SMC undergoes limited N-acetylation in vivo.

The metabolic fate of SMC is not limited to N-acetylation. S-oxidation is another major metabolic route, leading to the formation of this compound S-oxide, which has been identified as a metabolite in rats.

This compound as a Potential Biomarker

The role of this compound as a specific biomarker is still in the exploratory phase. Much of its potential is inferred from the well-established roles of its parent compound, NAC, in conditions related to oxidative stress and inflammation.

Oxidative Stress

NAC is a potent antioxidant, primarily by replenishing intracellular glutathione (GSH), a key cellular antioxidant. It can also act as a direct scavenger of reactive oxygen species (ROS). Given that NASMLC shares a core structure with NAC, it is plausible that it may also possess antioxidant properties or reflect the body's capacity to handle oxidative insults.

Neurodegenerative Diseases

Oxidative stress is a key pathological feature of many neurodegenerative diseases. NAC has been investigated as a potential therapeutic agent in this context due to its ability to mitigate oxidative damage. Consequently, urinary or plasma levels of NASMLC could potentially serve as a non-invasive biomarker to monitor oxidative stress status in these conditions.

Xenobiotic Metabolism

NASMLC is a mercapturic acid, which is a class of compounds formed during the detoxification of xenobiotics. The formation of mercapturic acids is a critical step in the elimination of harmful electrophilic compounds. Therefore, elevated levels of NASMLC could indicate exposure to certain toxins or drugs that are metabolized via this pathway.

Data Presentation

Currently, there is a paucity of quantitative data in the scientific literature specifically correlating this compound levels with disease states. The table below summarizes the key characteristics of NASMLC based on available information.

| Parameter | Value/Description | Reference(s) |

| Chemical Formula | C6H11NO3S | |

| Molar Mass | 177.22 g/mol | |

| Metabolic Precursor | S-methyl-L-cysteine | |

| Key Metabolic Pathways | N-acetylation, S-oxidation | |

| Potential Biological Role | Antioxidant, Detoxification | Inferred from NAC |

| Analytical Methods | LC-MS/MS adaptable |

Experimental Protocols

While a specific, validated protocol for the routine quantification of this compound in clinical samples is not widely published, methods developed for the analysis of NAC and other mercapturic acids using liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be readily adapted.

General LC-MS/MS Protocol for Thiol-Containing Compounds

This protocol provides a general framework for the quantification of NASMLC in human plasma.

1. Sample Preparation:

-

To 100 µL of human plasma, add a reducing agent such as dithiothreitol (DTT) to break any disulfide bonds and release protein-bound thiols.

-

Precipitate proteins by adding a solvent like acetonitrile or perchloric acid.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

2. Chromatographic Separation:

-

Inject the supernatant onto a C18 reversed-phase HPLC column.

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

3. Mass Spectrometric Detection:

-

Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Optimize the precursor ion (the molecular ion of NASMLC) and product ions (specific fragment ions) for sensitive and specific detection.

-

Use a stable isotope-labeled internal standard of NASMLC for accurate quantification.

Signaling Pathways and Logical Relationships

While direct signaling pathways involving this compound are not yet elucidated, its precursor, NAC, is known to influence several critical cellular signaling pathways, primarily through its antioxidant and anti-inflammatory effects. It is hypothesized that NASMLC may have similar, though likely less potent, effects.

NAC's primary mechanism of action is the replenishment of intracellular glutathione (GSH). GSH is a critical cofactor for glutathione peroxidases (GPx), which reduce hydrogen peroxide and lipid hydroperoxides. By bolstering the GSH pool, NAC enhances the cell's capacity to neutralize reactive oxygen species (ROS). This reduction in oxidative stress can, in turn, modulate downstream signaling pathways that are sensitive to the cellular redox state, such as the NF-κB and MAPK pathways.

Conclusion and Future Directions

This compound represents an intriguing but largely unexplored molecule at the intersection of metabolism, detoxification, and oxidative stress. While its direct role as a clinical biomarker is yet to be established, its metabolic relationship to S-methyl-L-cysteine and structural similarity to N-acetylcysteine provide a strong rationale for further investigation. Future research should focus on:

-

Developing and validating robust analytical methods for the routine quantification of NASMLC in various biological matrices.

-

Conducting clinical studies to establish reference ranges and investigate the correlation of NASMLC levels with specific disease states, particularly those associated with oxidative stress and exposure to xenobiotics.

-

Elucidating the specific enzymatic pathways responsible for the biosynthesis and degradation of NASMLC in humans.

-

Investigating the direct biological activities of NASMLC, including its potential antioxidant and signaling properties.

As our understanding of the intricate network of metabolic pathways and their role in health and disease continues to grow, molecules like this compound may emerge as valuable tools for diagnostics, prognostics, and the development of novel therapeutic strategies. This guide serves as a foundational resource to stimulate and inform these future research endeavors.

Metabolic Pathway Analysis of N-Acetyl-S-methyl-L-cysteine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-S-methyl-L-cysteine is a metabolite of S-methyl-L-cysteine and a member of the mercapturic acid class of compounds. Its metabolic pathway is intrinsically linked to detoxification and xenobiotic metabolism. This technical guide provides a comprehensive overview of the biosynthesis, degradation, and potential signaling implications of this compound. Detailed experimental protocols for its analysis using mass spectrometry and nuclear magnetic resonance spectroscopy are provided, along with a summary of available quantitative data. This document is intended to serve as a valuable resource for researchers in the fields of drug metabolism, toxicology, and cellular biochemistry.

Introduction

This compound is the S-methylated and N-acetylated derivative of the amino acid L-cysteine. It is recognized as a human urinary metabolite and a product of xenobiotic metabolism[1]. The metabolic pathway of this compound is a part of the broader mercapturic acid pathway, a major route for the biotransformation and detoxification of electrophilic compounds[2][3][4]. Understanding the metabolic fate of this compound is crucial for elucidating the detoxification mechanisms of various substances and for identifying potential biomarkers of exposure.

Metabolic Pathways

The metabolism of this compound involves its formation from S-methyl-L-cysteine via N-acetylation and its subsequent degradation through deacetylation and other potential modifications.

Biosynthesis: The Mercapturic Acid Pathway

The biosynthesis of this compound is a key step in the mercapturic acid pathway. This pathway is a major route for the detoxification of a wide variety of reactive electrophiles[5]. The formation of mercapturic acids involves the sequential action of several enzymes[2][3][4]. In the context of this compound, the immediate precursor is S-methyl-L-cysteine.

The key enzymatic step in the formation of this compound is the N-acetylation of S-methyl-L-cysteine, catalyzed by N-acetyltransferase 8 (NAT8) [3][6][7]. NAT8 is a membrane-bound enzyme primarily expressed in the liver and kidney, and it is responsible for acetylating the free α-amino group of cysteine S-conjugates to form mercapturic acids[5][6].

Figure 1: Biosynthesis of this compound.

Degradation

The primary degradation pathway for this compound involves deacetylation to yield S-methyl-L-cysteine. This reaction is catalyzed by Acylase I (ACY1) [8][9]. Acylase I is a cytosolic enzyme that hydrolyzes N-acetylated amino acids[8]. Studies have shown that Acylase I has a substrate preference for S-alkyl-N-acetyl-L-cysteines with short, unbranched S-alkyl substituents, which includes the S-methyl group[8].

Further metabolism of the resulting S-methyl-L-cysteine can occur through various pathways, including S-oxidation and transamination[10].

Figure 2: Degradation of this compound.

S-Oxidation

The sulfur atom in S-methyl-L-cysteine and its N-acetylated derivative can undergo oxidation. The metabolism of S-methyl-L-cysteine in rats has been shown to produce this compound S-oxide (methylmercapturic acid sulphoxide)[11]. This suggests that this compound can be a substrate for S-oxidation, likely catalyzed by flavin-containing monooxygenases (FMOs) or cytochrome P450 enzymes. The resulting sulfoxide can potentially be further oxidized to a sulfone or reduced back to the sulfide.

Quantitative Data

Quantitative data on the metabolism of this compound is limited. The following tables summarize the available kinetic parameters for the key enzymes involved. It is important to note that the kinetic data for NAT8 were obtained using a model substrate, S-benzyl-L-cysteine, and may not precisely reflect the kinetics with S-methyl-L-cysteine.

| Enzyme | Substrate | Km (µM) | Vmax (nmol·min⁻¹·mg⁻¹ protein) | Organism/System | Reference |

| N-acetyltransferase 8 (NAT8) | S-benzyl-L-cysteine | 64 ± 16 | 4.4 ± 0.3 | Human (recombinant in HEK293T) | |

| N-acetyltransferase 8 (NAT8) | Acetyl-CoA | 23 ± 13 | 3.1 ± 0.6 | Human (recombinant in HEK293T) | [2] |

| Acylase I (ACY1) | N-acetyl-L-cysteine | 192 ± 27 (Ki) | - | Porcine kidney |

Note: The value for Acylase I with N-acetyl-L-cysteine is an inhibition constant (Ki) for a slow-binding inhibitor, not a Michaelis-Menten constant (Km). Specific kinetic data for Acylase I with this compound as a substrate are not currently available.

Signaling Pathways

Direct evidence for the involvement of this compound in specific signaling pathways is currently lacking. However, based on the known activities of its parent compounds, N-acetylcysteine (NAC) and S-methyl-L-cysteine, some potential roles can be inferred.

NAC is a well-known antioxidant and a precursor of glutathione (GSH). It has been shown to influence several signaling pathways, including:

-

Nrf2-ARE Pathway: NAC can activate the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), which upregulates the expression of antioxidant and detoxification enzymes.

-

ERK and PI3K/AKT Pathways: NAC has been reported to modulate the extracellular signal-regulated kinase (ERK) and phosphoinositide 3-kinase (PI3K)/AKT signaling pathways, which are involved in cell survival, proliferation, and apoptosis[12][13].

S-methyl-L-cysteine has been shown to possess neuroprotective and anti-obesity properties and can act as a substrate for methionine sulfoxide reductase A (MSRA), an important antioxidant enzyme system[14].

It is plausible that this compound, as a metabolite of S-methyl-L-cysteine and a structural analog of NAC, may exert some influence on these or related pathways. However, further research is required to elucidate its specific signaling functions.

Experimental Protocols

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of this compound in biological matrices.

5.1.1. Sample Preparation (Urine)

-

Thaw urine samples on ice.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to remove particulate matter.

-

To 100 µL of supernatant, add 10 µL of an internal standard solution (e.g., ¹³C₃,¹⁵N-labeled this compound).

-

Add 200 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 15,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

5.1.2. LC-MS/MS Parameters

-

LC Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 2% to 95% B over 10 minutes, followed by a 5-minute re-equilibration at 2% B.

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MRM Transitions: The specific multiple reaction monitoring (MRM) transitions for this compound and its internal standard should be optimized. A characteristic transition would be the loss of the acetyl group or water from the protonated molecule.

Figure 3: LC-MS/MS Experimental Workflow.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used for the structural confirmation and quantification of this compound, particularly in samples with higher concentrations.

5.2.1. Sample Preparation

-

Lyophilize urine or cell extract samples to dryness.

-

Reconstitute the dried sample in 500 µL of a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., TSP or DSS).

-

Adjust the pH of the sample to a consistent value (e.g., pH 7.0) using deuterated buffers to minimize chemical shift variations.

-

Transfer the sample to a 5 mm NMR tube.

5.2.2. NMR Acquisition Parameters (¹H NMR)

-

Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) is recommended for better spectral resolution.

-

Pulse Sequence: A standard one-dimensional proton experiment with water suppression (e.g., presaturation or WATERGATE).

-

Acquisition Parameters:

-

Spectral width: 12-16 ppm

-

Acquisition time: 2-3 seconds

-

Relaxation delay: 5 seconds

-

Number of scans: 128 or more, depending on the sample concentration.

-

-

Data Processing: Apply an exponential line broadening function (e.g., 0.3 Hz), Fourier transform, phase correct, and baseline correct the spectrum.

Expected ¹H NMR Signals for this compound:

-

A singlet for the N-acetyl methyl protons.

-

A singlet for the S-methyl protons.

-

A multiplet for the α-proton.

-

Two multiplets for the diastereotopic β-protons.

The chemical shifts of these signals will be dependent on the solvent and pH.

Figure 4: NMR Spectroscopy Experimental Workflow.

Conclusion

The metabolic pathway of this compound is an integral part of the mercapturic acid detoxification route. Its formation is catalyzed by N-acetyltransferase 8, and its degradation is mediated by Acylase I. While the core enzymatic steps have been identified, further research is needed to determine the precise kinetic parameters of these enzymes with their specific substrates, the intracellular concentrations of this compound, and its direct role in cellular signaling. The experimental protocols provided in this guide offer a robust framework for the analysis of this metabolite, which will be instrumental in advancing our understanding of its physiological and toxicological significance.

References

- 1. Frontiers | Protein engineering of amine transaminases [frontiersin.org]

- 2. Molecular Identification of NAT8 as the Enzyme That Acetylates Cysteine S-Conjugates to Mercapturic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mercapturic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Mercapturomic Profile of Health and Non-Communicable Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The endoplasmic reticulum acetyltransferases ATase1/NAT8B and ATase2/NAT8 are differentially regulated to adjust engagement of the secretory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Publications - Open Library of Bioscience - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 10. Accumulation of Dietary S‐Methyl Cysteine Sulfoxide in Human Prostate Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Item - Kinetic parameters of the N-acetyltransferase-His8Flag. - figshare - Figshare [figshare.com]

- 12. The endoplasmic reticulum acetyltransferases ATase1/NAT8B and ATase2/NAT8 are differentially regulated to adjust engagement of the secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

The Role of N-Acetyl-S-methyl-L-cysteine in Cellular Redox Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular redox homeostasis is a tightly regulated process crucial for normal physiological function. An imbalance in this system, leading to oxidative stress, is implicated in the pathophysiology of numerous diseases. N-Acetyl-S-methyl-L-cysteine, a derivative of the amino acid cysteine, is emerging as a potent modulator of the cellular redox environment. This technical guide provides an in-depth analysis of the mechanisms through which this compound contributes to the maintenance of redox balance, primarily through its roles as a precursor for glutathione synthesis, a direct scavenger of reactive oxygen species, and an activator of the Nrf2 antioxidant response pathway. This document summarizes key quantitative data, provides detailed experimental protocols for assessing its efficacy, and visualizes the underlying molecular pathways.

Introduction to Cellular Redox Homeostasis and the Role of this compound

Cellular redox homeostasis is maintained by a delicate balance between the production of reactive oxygen species (ROS) and the capacity of the antioxidant defense systems to neutralize them. ROS, which include superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), are natural byproducts of cellular metabolism and play important roles in cell signaling. However, their overproduction or the impairment of antioxidant defenses leads to oxidative stress, a condition characterized by damage to lipids, proteins, and DNA, ultimately contributing to cellular dysfunction and disease.

The cellular antioxidant defense system comprises both enzymatic and non-enzymatic components. Key antioxidant enzymes include superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). The most abundant non-enzymatic antioxidant is the tripeptide glutathione (GSH).

This compound is a sulfur-containing compound that leverages the well-established antioxidant properties of its constituent parts: N-Acetylcysteine (NAC) and S-methyl-L-cysteine (SMC). NAC is a precursor to L-cysteine, the rate-limiting amino acid for the synthesis of GSH.[1][2] SMC, a natural compound found in garlic and onions, also possesses antioxidant properties.[3][4] This guide will explore the multifaceted role of this compound in bolstering cellular antioxidant defenses.

Mechanisms of Action

This compound contributes to cellular redox homeostasis through three primary mechanisms:

-

Glutathione Precursor: By providing a readily available source of cysteine, it directly fuels the de novo synthesis of glutathione, the cell's primary endogenous antioxidant.[1][2] Elevated GSH levels enhance the capacity of the glutathione-dependent antioxidant system, including the activity of glutathione peroxidase (GPx) and glutathione S-transferases (GSTs).

-

Direct ROS Scavenging: The thiol group (-SH) in the cysteine moiety of N-Acetylcysteine can directly neutralize a variety of reactive oxygen species, acting as a direct antioxidant.[5]

-

Activation of the Nrf2-ARE Pathway: N-Acetylcysteine has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[6][7] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative or electrophilic stress, or through the action of Nrf2 activators like NAC, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant genes. This leads to the upregulated expression of a battery of cytoprotective proteins, including antioxidant enzymes and proteins involved in glutathione synthesis.[8]

Quantitative Data on the Effects on Cellular Redox Homeostasis

The following tables summarize the quantitative effects of N-Acetylcysteine (NAC) and S-methyl-L-cysteine (SMC) on key markers of cellular redox homeostasis, as reported in various experimental models.

Table 1: Effects on Intracellular Glutathione (GSH) Levels

| Compound | Experimental Model | Concentration/Dose | Treatment Duration | Observed Effect on GSH Levels | Reference |

| N-Acetylcysteine | Human Prostate Cancer Cells (LNCaP) | 5 mM | 4 hours | Significant increase in total GSH | [9][10] |

| N-Acetylcysteine | Human Prostate Cancer Cells (PC-3) | 5 mM | 12 hours | Significant increase in total GSH | [9][10] |

| N-Acetylcysteine | Human Skin Fibroblast Cells (CCD-966SK) | 1.0 mM | 24 hours | Approximately 2-fold increase compared to controls | [10] |

| N-Acetylcysteine | Murine Splenocytes | 0.6 - 1.0 mM | 96 hours | 92% increase in reduced GSH; 58% increase in total GSH | [1] |

| S-methyl-L-cysteine | Male Wistar Rats (High Fructose Diet) | 100 mg/kg bw/day | 60 days | Significant increase in whole blood reduced glutathione | [3][4] |

Table 2: Effects on Reactive Oxygen Species (ROS) Production

| Compound | Experimental Model | Concentration/Dose | Treatment Duration | Observed Effect on ROS Levels | Reference |

| N-Acetylcysteine | Murine Oligodendrocytes (158N cells) + H₂O₂ | 50 - 500 µM | 24 hours | Dose-dependent decrease in H₂O₂-induced ROS production | [11] |

| N-Acetylcysteine | Human Epithelial Cells (A549) + Poly I:C | 16 µM - 5 mM | 24 - 144 hours | Reduction in intracellular ROS release | [5] |

| N-Acetylcysteine | Human Epithelial Cells (A549) | Low doses (chronic) | - | Sustained antioxidant effects | [12] |

| N-Acetylcysteine | Human Epithelial Cells (A549) | High doses (acute) | - | Strong antioxidant response | [12] |

Table 3: Effects on Antioxidant Enzyme Activity

| Compound | Experimental Model | Concentration/Dose | Enzyme | Observed Effect on Activity | Reference |

| N-Acetylcysteine | Lead-Exposed Workers | 200, 400, 800 mg/day | SOD, CAT, GPx | Normalization of antioxidant enzyme activities | [13] |

| N-Acetylcysteine | Septic Rat Diaphragms | 3 mmol/kg | Mn-SOD | Increased protein content and activity | [14] |

| S-methyl-L-cysteine | Male Wistar Rats (High Fructose Diet) | 100 mg/kg bw/day | GPx, Catalase | Significant increase in erythrocyte GPx and catalase activities | [3][4] |

Table 4: Effects on Nrf2 Pathway Activation

| Compound | Experimental Model | Concentration/Dose | Treatment Duration | Observed Effect | Reference |

| N-Acetylcysteine | CCl₄-induced Rat Liver Injury | 50, 100, 200 mg/kg | - | Significant increase in Nrf2 and HO-1 mRNA levels | |

| N-Acetylcysteine Amide | Mouse Model of Traumatic Brain Injury | - | 1 day | Enhanced nuclear expression of Nrf2 | [15] |

| N-Acetylcysteine | Human Vascular Endothelial Cells + AuNPs | 1 mM | 1.5 hours | Attenuated AuNP-induced Nrf2 nuclear translocation | |

| N-Acetylcysteine | APAP-induced Mouse Liver Injury | 500 mg/kg | 6 hours | Did not induce HO-1, GCLC, NQO1 above control levels | [16] |

Signaling Pathways and Experimental Workflows

Nrf2 Signaling Pathway

The activation of the Nrf2 signaling pathway is a key mechanism by which this compound enhances the cellular antioxidant defense system. The following diagram illustrates this pathway.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the effects of this compound on cellular redox homeostasis.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's role in cellular redox homeostasis.

Measurement of Intracellular Glutathione (GSH)

This protocol is based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

Materials:

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., 0.1 M phosphate buffer with 5 mM EDTA, pH 7.5)

-

DTNB solution (Ellman's reagent)

-

GSH standards

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound for the specified duration.

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells with lysis buffer and scrape to collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay) for normalization.

-

GSH Assay:

-

Add cell lysate, GSH standards, and blank (lysis buffer) to a 96-well plate.

-

Add DTNB solution to all wells.

-

Incubate at room temperature in the dark.

-

Measure the absorbance at 412 nm using a microplate reader.

-

-

Data Analysis: Calculate the GSH concentration in the samples based on the standard curve and normalize to the protein concentration.

DCFDA Assay for Reactive Oxygen Species (ROS)

This protocol utilizes the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) to measure intracellular ROS.

Materials:

-

H₂DCFDA stock solution (in DMSO)

-

Phenol red-free cell culture medium

-

Black, clear-bottom 96-well plates

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

-

H₂DCFDA Loading:

-

Remove the culture medium and wash the cells with warm PBS.

-

Incubate the cells with H₂DCFDA working solution (typically 10-25 µM in serum-free medium) at 37°C in the dark.

-

-

Treatment:

-

Remove the H₂DCFDA solution and wash the cells.

-

Add fresh medium containing this compound and/or an ROS inducer.

-

-

Fluorescence Measurement:

-

Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

-

Continue to measure the fluorescence at regular intervals for the desired duration.

-

-

Data Analysis: Normalize the fluorescence intensity of treated cells to that of control cells.

Superoxide Dismutase (SOD) Activity Assay

This protocol is based on the inhibition of the reduction of a tetrazolium salt by superoxide radicals.

Materials:

-

SOD assay kit (containing buffer, xanthine oxidase, and a tetrazolium salt like WST-1 or NBT)

-

Cell lysate

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare cell lysates as described for the GSH assay.

-

Assay Reaction:

-

Add cell lysate, standards, and blank to a 96-well plate.

-

Add the reaction mixture containing the tetrazolium salt and xanthine.

-

Initiate the reaction by adding xanthine oxidase.

-

-

Absorbance Measurement: Incubate at 37°C and measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) at multiple time points.

-

Data Analysis: Calculate the SOD activity based on the inhibition of the rate of formazan dye formation. One unit of SOD is typically defined as the amount of enzyme that inhibits the reaction by 50%.

Catalase (CAT) Activity Assay

This protocol measures the decomposition of hydrogen peroxide (H₂O₂).

Materials:

-

Phosphate buffer (pH 7.0)

-

Hydrogen peroxide (H₂O₂) solution

-

Cell lysate

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Prepare cell lysates in phosphate buffer.

-

Assay Reaction:

-

Add cell lysate to a quartz cuvette containing phosphate buffer.

-

Initiate the reaction by adding H₂O₂ solution.

-

-

Absorbance Measurement: Immediately measure the decrease in absorbance at 240 nm over time as H₂O₂ is consumed.

-

Data Analysis: Calculate the catalase activity based on the rate of H₂O₂ decomposition, using the molar extinction coefficient of H₂O₂.

Glutathione Peroxidase (GPx) Activity Assay

This protocol is a coupled enzyme assay that measures the oxidation of NADPH.

Materials:

-

GPx assay kit (containing buffer, glutathione, glutathione reductase, NADPH, and a peroxide substrate like tert-butyl hydroperoxide or cumene hydroperoxide)

-

Cell lysate

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare cell lysates.

-

Assay Reaction:

-

Add cell lysate, standards, and blank to a 96-well plate.

-

Add the reaction mixture containing glutathione, glutathione reductase, and NADPH.

-

Initiate the reaction by adding the peroxide substrate.

-

-

Absorbance Measurement: Immediately measure the decrease in absorbance at 340 nm as NADPH is oxidized to NADP⁺.

-

Data Analysis: Calculate the GPx activity based on the rate of NADPH consumption.

Western Blot for Nrf2 Nuclear Translocation

This protocol determines the amount of Nrf2 protein in the nuclear fraction of cells.

Materials:

-

Cell lysis buffers for cytoplasmic and nuclear fractionation

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-Nrf2, anti-lamin B1 or histone H3 as a nuclear marker)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Fractionation:

-

Treat cells with this compound.

-

Harvest cells and perform subcellular fractionation to separate the cytoplasmic and nuclear extracts.

-

-

Protein Quantification: Determine the protein concentration of both fractions.

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer.

-

Incubate with primary antibodies against Nrf2 and a nuclear loading control.

-

Wash and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the nuclear Nrf2 level to the nuclear loading control.

-

Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Genes

This protocol measures the mRNA expression levels of Nrf2 target genes.

Materials:

-

RNA extraction kit

-

Reverse transcriptase and reagents for cDNA synthesis

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (e.g., HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR system

Procedure:

-

RNA Extraction and cDNA Synthesis:

-

Treat cells and extract total RNA.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

-

qPCR Reaction:

-

Set up the qPCR reactions containing cDNA, primers for the target and housekeeping genes, and qPCR master mix.

-

-

Real-Time PCR: Run the reactions in a real-time PCR system.

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.

-

Conclusion

This compound represents a promising therapeutic and research agent for modulating cellular redox homeostasis. Its multifaceted mechanism of action, encompassing the replenishment of intracellular glutathione stores, direct scavenging of reactive oxygen species, and activation of the Nrf2-ARE antioxidant pathway, provides a robust defense against oxidative stress. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to investigate and harness the therapeutic potential of this compound in a variety of disease models associated with redox dysregulation. Further research is warranted to fully elucidate its synergistic effects and to translate these preclinical findings into clinical applications.

References

- 1. Use of N-acetyl cysteine to increase intracellular glutathione during the induction of antitumor responses by IL-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An increased need for dietary cysteine in support of glutathione synthesis may underlie the increased risk for mortality associated with low protein intake in the elderly - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of S-Methyl-L-Cysteine on Oxidative Stress, Inflammation and Insulin Resistance in Male Wistar Rats Fed with High Fructose Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Influence of dose and exposition time in the effectiveness of N-Acetyl-l-cysteine treatment in A549 human epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. e-century.us [e-century.us]

- 7. Oxidative Stress-Induced Misfolding and Inclusion Formation of Nrf2 and Keap1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of Transcription Factor Nrf-2 and Its Downstream Targets in Response to Moloney Murine Leukemia Virus ts1-Induced Thiol Depletion and Oxidative Stress in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Effect of N-acetylcysteine administration on the expression and activities of antioxidant enzymes and the malondialdehyde level in the blood of lead-exposed workers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. publications.ersnet.org [publications.ersnet.org]

- 15. N-acetylcysteine amide provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Nrf2 as a Therapeutic Target in Acetaminophen Hepatotoxicity: A Case Study with Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Chemical and Physical Properties of N-Acetyl-S-methyl-L-cysteine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-S-methyl-L-cysteine is a derivative of the amino acid cysteine, characterized by the presence of an acetyl group on the nitrogen atom and a methyl group on the sulfur atom. It is a metabolite of S-methyl-L-cysteine and is of interest to researchers in various fields, including biochemistry and pharmacology, due to its potential roles in cellular processes and as a biomarker. This technical guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and insights into its biological significance.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below, providing a clear reference for laboratory use and theoretical modeling.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁NO₃S | [1] |

| Molecular Weight | 177.22 g/mol | [1] |

| Melting Point | 83-85 °C | [2] |

| Boiling Point (Predicted) | 430.3 ± 40.0 °C | [3] |

| Appearance | White crystals | [2] |

| Solubility | Slightly soluble in DMSO, Methanol, and Water | [2] |

| CAS Number | 16637-59-5 | [2] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the acetylation of S-methyl-L-cysteine. The following protocol is a representative example:

Materials:

-

S-methyl-L-cysteine

-

1 N Sodium hydroxide solution

-

Acetic anhydride

-

6 N Hydrochloric acid

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Dissolve 13.5 g (100 mmol) of S-methyl-L-cysteine in 210 ml of 1 N sodium hydroxide solution.

-

Cool the solution in an ice bath.

-

Add 10.4 ml (110 mmol) of acetic anhydride dropwise to the cooled solution.

-

Allow the mixture to stir at room temperature for 2 hours.

-

Acidify the mixture to a pH of 1.0 with 6 N hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Dry the ethyl acetate extract over anhydrous magnesium sulfate.

-

Concentrate the solution in vacuo to yield this compound as an oil.[4]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) Analysis:

Typical HPLC Parameters (to be optimized):

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient or isocratic mixture of a buffered aqueous solution (e.g., phosphate buffer or water with an ion-pairing agent like trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm).

-

Injection Volume: 10-20 µL

Method development and validation according to ICH guidelines would be required for quantitative analysis.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. While specific spectral data for this compound is not widely published, the expected proton (¹H) and carbon (¹³C) NMR chemical shifts can be predicted based on its structure and data from similar compounds. Key expected signals in ¹H NMR would include those for the acetyl methyl protons, the S-methyl protons, and the protons of the cysteine backbone.[7][8][9]

Mass Spectrometry (MS):

Mass spectrometry can be used for the identification and quantification of this compound. Electrospray ionization (ESI) is a suitable ionization technique. The expected [M+H]⁺ ion would be at m/z 178.2. Tandem mass spectrometry (MS/MS) can be used to obtain structural information through fragmentation analysis.

Biological Significance and Signaling Pathways

This compound is recognized as a human urinary metabolite and a xenobiotic metabolite.[1][2] Its biological roles are intertwined with the metabolism of sulfur-containing amino acids and cellular redox homeostasis.

Metabolism of S-methyl-L-cysteine

This compound is a product of the metabolism of S-methyl-L-cysteine. The metabolic pathways of S-methyl-L-cysteine include S-oxidation, N-acetylation, and deamination, leading to various metabolites that are primarily excreted in the urine. The conversion of S-methyl-L-cysteine to this compound is a key step in its biotransformation and excretion.

Metabolic fate of S-methyl-L-cysteine.

Role in Cellular Signaling

While direct studies on the signaling pathways specifically modulated by this compound are limited, the well-documented activities of its parent compound, N-acetyl-L-cysteine (NAC), provide valuable insights. NAC is a potent antioxidant and a precursor to glutathione, a key cellular antioxidant. NAC has been shown to influence signaling pathways sensitive to the cellular redox state, such as the Transforming Growth Factor-beta (TGF-β) pathway and pathways involving reactive oxygen species (ROS).

Inhibition of TGF-β Signaling by N-acetyl-L-cysteine:

N-acetyl-L-cysteine has been demonstrated to suppress TGF-β signaling at multiple levels. This inhibition is crucial in processes like fibrosis where TGF-β plays a central role. The antioxidant properties of NAC are thought to contribute to this effect by modulating the redox-sensitive components of the TGF-β signaling cascade.

Inhibition of TGF-β signaling by NAC.

Modulation of Reactive Oxygen Species (ROS) Signaling:

N-acetyl-L-cysteine is a well-known scavenger of reactive oxygen species and a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. By modulating the levels of ROS, NAC can influence a multitude of downstream signaling pathways that are activated by oxidative stress.

Modulation of ROS signaling by NAC.

Conclusion

This compound is a molecule of significant interest in the study of amino acid metabolism and cellular biochemistry. This guide provides a foundational understanding of its chemical and physical properties, along with practical experimental protocols and an overview of its biological context. Further research into the specific signaling pathways directly modulated by this compound will be crucial in elucidating its precise physiological and pathological roles.

References

- 1. N-Acetyl Cysteine Inhibits Endothelin-1-Induced ROS Dependent Cardiac Hypertrophy through Superoxide Dismutase Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-acetyl-L-cysteine inhibits TGF-beta1-induced profibrotic responses in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-acetylcysteine, reactive oxygen species and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spectrophotometric Determination of N-Acetyl-L-Cysteine and N-(2-Mercaptopropionyl)-Glycine in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Acetylcysteine Effects on Transforming Growth Factor-β and Tumor Necrosis Factor-α Serum Levels as Pro-Fibrotic and Inflammatory Biomarkers in Patients Following ST-Segment Elevation Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]

- 7. mdpi.com [mdpi.com]

- 8. Determination N-Acetyl-L-Cysteine on Primesep SB Column | SIELC Technologies [sielc.com]

- 9. The metabolism of S-methyl-L-cysteine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Acetyl-S-methyl-L-cysteine: A Technical Guide to its Role as a Human Urinary Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-S-methyl-L-cysteine is an S-substituted mercapturic acid identified as a human urinary metabolite.[1] As the terminal product of the glutathione (GSH) detoxification pathway, its presence and concentration in urine serve as a valuable biomarker for assessing human exposure to xenobiotic and endogenous methylating agents. This technical guide provides a comprehensive overview of its biochemical origins, the detailed metabolic pathway of its formation, quantitative analytical methodologies for its detection in urine, and a summary of its known excretion levels. This document is intended to serve as a core resource for researchers in toxicology, drug development, and environmental health monitoring.

Biochemical Formation and Significance

This compound (NASMLC) is primarily formed through the mercapturic acid pathway, a critical detoxification route for a wide range of electrophilic compounds.[2][3] The formation of NASMLC specifically points to exposure to compounds capable of donating a methyl group.

Exogenous Precursors: The primary xenobiotic sources are electrophilic methylating agents. These include industrial chemicals such as methyl halides (e.g., methyl chloride, methyl bromide), which are used as alkylating agents.[3] Exposure to these compounds leads to their conjugation with glutathione and subsequent metabolism to NASMLC.

Endogenous/Dietary Precursors: An alternative route involves the direct N-acetylation of S-methyl-L-cysteine.[4][5] S-methyl-L-cysteine is a naturally occurring amino acid found in various dietary sources, including certain vegetables. Its metabolism in humans includes pathways of S-oxidation, deamination, and N-acetylation, providing a potential baseline level of NASMLC in urine independent of xenobiotic exposure.[4][5]

As a biomarker, the quantification of urinary NASMLC allows for non-invasive assessment of the body's burden of exposure to methylating agents, which are often toxic and carcinogenic.

Metabolic Pathway

The formation of this compound from a xenobiotic methylating agent is a multi-step enzymatic process designed to increase the water solubility of the toxicant and facilitate its excretion.

-

Phase II Conjugation: An electrophilic methylating agent (R-CH₃) reacts with the tripeptide glutathione (GSH), a reaction catalyzed by Glutathione S-Transferases (GSTs). This forms S-methylglutathione.

-

Sequential Hydrolysis: The S-methylglutathione conjugate undergoes sequential cleavage. First, γ-glutamyltransferase (GGT) removes the glutamate residue, yielding S-methyl-cysteinylglycine. Subsequently, a dipeptidase cleaves the glycine residue, resulting in S-methyl-L-cysteine.[6]

-

N-Acetylation: In the final step, the cysteine S-conjugate N-acetyltransferase (NAT) catalyzes the acetylation of the free amino group of S-methyl-L-cysteine, using acetyl-CoA as the acetyl donor.[2] This reaction predominantly occurs in the kidney.[3]

-

Excretion: The resulting mercapturic acid, this compound, is a water-soluble, stable end-product that is readily eliminated from the body via urinary excretion.

The following diagram illustrates this detoxification pathway.

Quantitative Data

Urinary levels of this compound can vary based on exposure to environmental and industrial sources. A global profiling study of urinary mercapturic acids revealed that levels of this specific metabolite were significantly higher in non-smokers compared to smokers.[3] This suggests that for this compound, sources other than tobacco smoke, such as exposure to industrial methylating agents, are the predominant contributors to its excretion.[3]

| Population Group | Relative Urinary Levels of this compound | Implied Primary Source | Reference |

| Non-Smokers | Significantly Higher | Environmental/Industrial Methylating Agents (e.g., Methyl Halides) | [3] |

| Smokers | Significantly Lower | Environmental/Industrial Methylating Agents (e.g., Methyl Halides) | [3] |

Table 1: Comparison of relative urinary this compound levels.

Experimental Protocols

The gold standard for the quantification of mercapturic acids in urine is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity. The following is a representative protocol adapted from established methods for mercapturic acid profiling.[3][7]

Analytical Workflow

The general workflow for sample analysis involves sample preparation, chromatographic separation, and mass spectrometric detection.

Detailed Methodology

Objective: To quantify this compound in human urine samples.

1. Sample Preparation:

-

Thaw frozen urine samples on ice.

-

Vortex each sample to ensure homogeneity.

-

Dilute 50 µL of urine with 450 µL of 0.1% formic acid in water.[3]

-

Vortex the diluted sample.

-

Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet any particulate matter.

-

Transfer the supernatant to an autosampler vial for analysis.

-

Note: Isotope-labeled this compound should be used as an internal standard for accurate quantification.

2. UPLC-MS/MS Conditions:

-

Instrumentation: An ultra-high performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (e.g., a quadrupole time-of-flight or triple quadrupole instrument).[3][7]

-